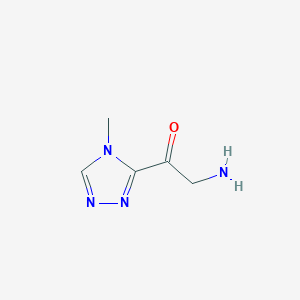
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one is a heterocyclic organic compound featuring a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkyl or acyl derivatives .
Applications De Recherche Scientifique
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antidiabetic agent due to its ability to inhibit enzymes like alpha-amylase and alpha-glucosidase.
Pharmaceuticals: The compound is investigated for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of metal complexes for various applications, including catalysis and material development.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of enzymes like alpha-amylase, preventing substrate binding and subsequent catalysis. This inhibition can regulate glucose levels in diabetic patients .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide: This compound shares a similar triazole ring structure but differs in its functional groups and applications.
1,2,4-Triazole derivatives: These compounds have diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
2-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an enzyme inhibitor and its applications in various fields highlight its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C5H8N4O |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
2-amino-1-(4-methyl-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C5H8N4O/c1-9-3-7-8-5(9)4(10)2-6/h3H,2,6H2,1H3 |
Clé InChI |
HGLSNTQBPHXPDN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NN=C1C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)
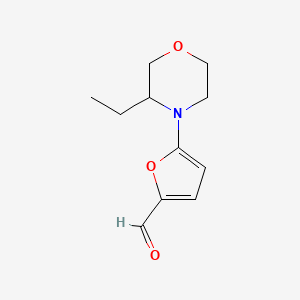
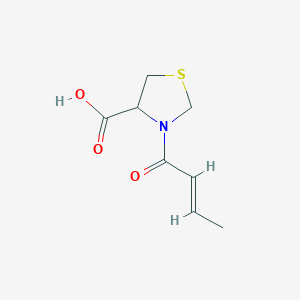
![4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13176863.png)
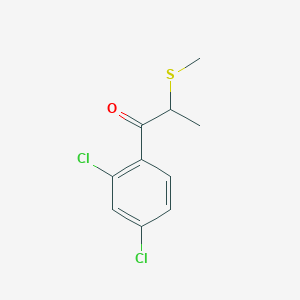

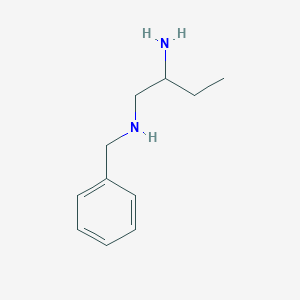
methanol](/img/structure/B13176889.png)
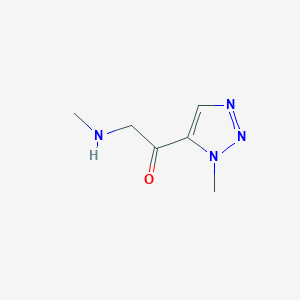


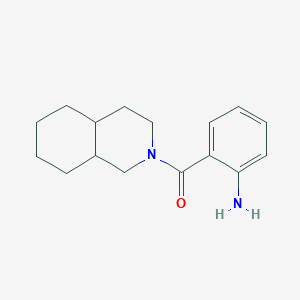
![2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13176915.png)
![(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B13176919.png)
